Sodium propan-2-olate

Description

Contextual Significance of Metal Alkoxide Reagents in Contemporary Chemistry

Metal alkoxides, compounds in which a metal is bonded to an organic group through an oxygen atom (RO-M), represent a cornerstone class of reagents in modern chemistry. researchgate.netwikipedia.org Derived from alcohols by replacing the hydroxyl hydrogen with a metal, their chemical behavior is dictated by the nature of both the metal and the alkyl group. researchgate.net Alkali metal alkoxides, such as sodium propan-2-olate, are primarily recognized for their role as strong bases in organic synthesis. researchgate.net However, the broader family of metal alkoxides exhibits a vast range of applications, serving as versatile catalysts, precursors for advanced materials, and specialized reagents. researchgate.netmdpi.com

The significance of metal alkoxides has grown rapidly since the mid-20th century, with major advances in the chemistry of transition metal alkoxides. researchgate.net These compounds are integral to industrial processes, including as components in Ziegler-Natta catalysts for olefin polymerization. researchgate.net They are widely employed as catalysts for transesterification reactions, crucial in the production of biodiesel, and for various condensation reactions. researchgate.netwikipedia.org Furthermore, metal alkoxides are fundamental to sol-gel processes, where their controlled hydrolysis leads to the formation of pure metal oxides for applications ranging from coatings to the synthesis of complex inorganic materials. researchgate.netmdpi.com Their ability to act as pre-formed solid-state entities at a molecular level makes them ideal single-source precursors for creating functional inorganic materials and engineered oxide nanostructures. mdpi.combohrium.com

Evolution of this compound Applications in Synthetic Methodologies

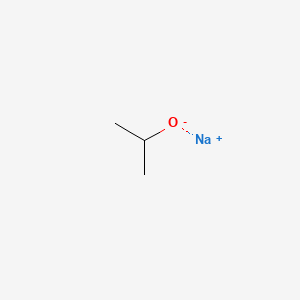

This compound (sodium isopropoxide) has evolved from a classical strong base to a highly versatile tool in a variety of synthetic applications. Its fundamental utility lies in its capacity to act as a potent base and nucleophile, facilitating a range of foundational organic reactions such as Claisen and Aldol (B89426) condensations, as well as elimination and alkylation reactions. guidechem.comsmolecule.com The compound's basic structure consists of a sodium cation and a propan-2-olate anion. guidechem.com

Beyond its general use as a base, this compound has found specific and critical roles in industrial synthesis. It is utilized as a reagent in the preparation of an intermediate for ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). lookchem.comchemicalbook.comfishersci.at This application highlights its importance in the pharmaceutical sector.

In the field of polymer chemistry, this compound serves as a catalyst for the polymerization of butadiene, a key process in the manufacturing of synthetic rubber and other polymers. smolecule.comlookchem.comfishersci.at Its catalytic activity also extends to the production of acetone (B3395972) and its derivatives. lookchem.comfishersci.at Research has also explored its use in ring-opening polymerization of cyclic monomers, enabling the synthesis of polymers with tailored properties. smolecule.com Mechanistic studies, such as the investigation into the reduction of 9,9'-bifluorenylidene, have further elucidated its reactivity, showing its involvement in complex, autocatalytic processes. oup.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | sodium;propan-2-olate |

| Synonyms | Sodium isopropoxide, Sodium isopropylate |

| CAS Number | 683-60-3 |

| Molecular Formula | C₃H₇NaO |

| Molecular Weight | 82.08 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 70-75°C |

| Solubility | Soluble in tetrahydrofuran (B95107) |

| Data sourced from multiple references. lookchem.comfishersci.atscimplify.comthermofisher.com |

Scope and Strategic Research Directions for this compound Investigations

The future research landscape for this compound and related metal alkoxides is directed toward addressing challenges in sustainability, materials science, and advanced catalysis. A significant strategic direction lies in the field of "green chemistry." Metal alkoxides are increasingly investigated as catalysts for the production of polyoxygenates, such as polyesters and polycarbonates, from renewable resources. rsc.org This aligns with the global shift away from petrochemical feedstocks. rsc.org Similarly, the use of alkoxides as catalysts in the production of biolubricants from vegetable oils represents another promising sustainable application. mdpi.com

In materials science, there is growing interest in using alkali metal compounds like this compound to modify the properties of other materials. For instance, doping semiconductor materials such as titanium dioxide with sodium can tailor the bandgap energy and enhance photoresponse, which is crucial for improving photocatalytic efficiency. researchgate.netmdpi.com The use of metal alkoxides as molecular-level models for metal oxide surfaces is another key research area, providing insights into the reactivity of nanoparticles and aiding in the design of new heterogeneous catalysts. bohrium.com

Furthermore, the development of novel catalytic systems represents a major frontier. The unique reactivity of strong bases like this compound is essential for the synthesis of complex and novel molecular architectures, such as bicyclo[1.1.1]pentanes, which are of interest as bioisosteres in medicinal chemistry. acs.org Advanced concepts like cooperative catalysis, where combinations of catalysts are used to achieve higher efficiency and selectivity, offer new avenues for employing alkoxides in more sophisticated chemical transformations. harvard.edu These research trajectories indicate that the role of this compound will continue to expand, driven by the demand for more efficient, sustainable, and precise chemical manufacturing processes.

Structure

3D Structure of Parent

Properties

CAS No. |

683-60-3 |

|---|---|

Molecular Formula |

C3H8NaO |

Molecular Weight |

83.08 g/mol |

IUPAC Name |

sodium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

AGZVMFHCESVRRI-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].[Na+] |

Canonical SMILES |

CC(C)O.[Na] |

Other CAS No. |

683-60-3 |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of Sodium Propan 2 Olate Formation

Established Synthetic Methodologies for Sodium Propan-2-olate

The synthesis of this compound can be approached through various established methods, primarily involving the deprotonation of propan-2-ol.

A common and effective method for preparing this compound involves the reaction of propan-2-ol with sodium hydride (NaH). brainly.com In this reaction, sodium hydride functions as a potent base, abstracting the acidic proton from the hydroxyl group of the alcohol. brainly.com This process results in the formation of the propan-2-olate anion and hydrogen gas as a byproduct. brainly.com

The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent any unwanted reactions of the highly reactive sodium hydride with the solvent. brainly.comresearchgate.net The general chemical equation for this synthesis is:

(CH₃)₂CHOH + NaH → (CH₃)₂CHO⁻Na⁺ + H₂ brainly.com

This method is favored for its clean conversion and the straightforward formation of the desired alkoxide. chemicalbook.com The evolution of hydrogen gas also serves as a visual indicator of the reaction's progress.

The direct reaction of sodium metal with propan-2-ol is a classic and widely used method for synthesizing this compound. cymitquimica.comquora.com This redox reaction involves the oxidation of sodium metal and the reduction of the proton from the hydroxyl group of the alcohol, leading to the formation of this compound and hydrogen gas. quora.com

The balanced chemical equation for this reaction is:

2 Na(s) + 2 (CH₃)₂CHOH(l) → 2 (CH₃)₂CHO⁻Na⁺(l) + H₂(g) gcsescience.com

The reactivity of alcohols with sodium metal generally decreases as the carbon chain length increases. sciencemadness.org While methanol (B129727) reacts vigorously, the reaction with propan-2-ol is comparatively slower. sciencemadness.org To facilitate the reaction, it is often carried out by refluxing the alcohol with sodium metal. sciencemadness.org However, this can lead to the formation of molten sodium spheres that react slowly. sciencemadness.org An alternative approach involves using sodium in a high surface area form, such as "sodium sand," to promote a more efficient reaction without melting the sodium. sciencemadness.org

Transmetalation and exchange reactions offer alternative pathways to this compound, often employed when specific reaction conditions or purities are required. One such method involves the reaction of a metal halide, like copper(II) chloride, with propan-2-ol in the presence of a base such as sodium isopropoxide itself. In this case, the sodium isopropoxide acts as a base to deprotonate propan-2-ol, and the resulting isopropoxide ions can then displace other ligands on a metal center.

Another approach is the alkoxyl exchange reaction, where a different alkoxide can be displaced by the isopropoxide. For instance, methyl 2-methoxybenzoate (B1232891) can undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium isopropoxide in a solvent like dimethylformamide (DMF). oup.com This displaces the methoxy (B1213986) group and forms the corresponding isopropyl ether, demonstrating the utility of this compound in exchange reactions. oup.com

Furthermore, electrochemical methods have been developed for the synthesis of sodium alkoxides. ivdon.ru These methods can involve the electrolysis of a sodium hydroxide (B78521) solution with a mercury cathode to form a sodium amalgam. ivdon.ru This amalgam can then react with an alcohol in a controlled manner to produce the corresponding sodium alkoxide. ivdon.ru

Reaction Kinetics and Thermodynamics Governing this compound Production

The formation of this compound is governed by both kinetic and thermodynamic factors that influence the reaction rate and equilibrium position.

The reaction between sodium metal and propan-2-ol is exothermic, releasing heat. researchgate.net The standard molar enthalpy of formation for solid sodium isopropoxide has been determined through calorimetric measurements. researchgate.net Studies have also investigated the thermal decomposition of sodium isopropoxide, with the activation energy for this process being measured at 128.07±3.44 kJmol−1. researchgate.net

Kinetic studies on the reaction of sodium isopropoxide with other compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), have been conducted using techniques like stopped-flow spectrophotometry. cdnsciencepub.com These studies reveal that the reactivity of sodium isopropoxide can be influenced by its state of association in solution, existing as both dissociated ions and ion-pairs. cdnsciencepub.com The rate of reaction can also be affected by the presence of other salts. cdnsciencepub.com

The kinetics of reactions involving alcohols and sodium metal are influenced by the alcohol's acidity and steric factors. sciencemadness.org While the pKa values of many simple alcohols are similar, indicating comparable thermodynamic basicities of their corresponding alkoxides, the reaction rates can differ significantly due to kinetic barriers. sciencemadness.org For instance, the reaction of sodium with propan-2-ol is slower than with methanol, which can be attributed to the greater steric hindrance around the hydroxyl group in propan-2-ol. quora.comsciencemadness.org

The table below summarizes key thermodynamic and kinetic parameters related to this compound.

| Parameter | Value | Conditions |

| Standard Molar Enthalpy of Formation (ΔfHₘ°) of Sodium n-propoxide | (-441.57±1.18) kJ·mol⁻¹ | T=298.15K |

| Heat Capacity (Cp,m 298) of Sodium iso-propoxide | 121.20 J K⁻¹ mol⁻¹ | T=298.15K |

| Activation Energy for Thermal Decomposition of Sodium iso-propoxide | 128.07±3.44 kJmol⁻¹ | Isothermal TGA |

This table presents a selection of available thermodynamic and kinetic data for sodium propoxides. Note that the enthalpy of formation is for the n-propoxide isomer. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. nih.gov Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction. nih.govtext2fa.ir

One approach to a more sustainable synthesis is the use of electrochemical methods, which can be performed under milder conditions and with greater control compared to traditional methods. ivdon.ru These methods can reduce the hazards associated with handling highly reactive sodium metal. ivdon.ru

Another strategy involves the development of catalytic processes that are more efficient and generate less waste. For example, sodium alkoxides, including sodium isopropoxide, have been explored as catalysts for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste. acs.org This process offers a "green" approach to recycling PET by depolymerizing it into valuable monomers, and the catalyst can potentially be reused. acs.org

The choice of solvent is a critical aspect of green chemistry. text2fa.ir While traditional syntheses may use volatile and hazardous organic solvents, research into greener alternatives is ongoing. nih.gov Additionally, process optimization, such as improving heat recovery and using more efficient reactor designs, can contribute to a more sustainable production of this compound. sustainability-directory.com The development of processes that utilize renewable feedstocks and minimize the generation of byproducts is a key goal in the move towards more environmentally friendly chemical manufacturing. acs.org

Sodium Propan 2 Olate As a Versatile Chemical Reagent

Fundamental Reactivity Modes and Mechanistic Principles

The chemical behavior of sodium propan-2-olate is primarily dictated by the negatively charged oxygen atom of the propan-2-olate group, which confers both strong basicity and significant nucleophilicity. The specific role it plays in a reaction—whether as a base or a nucleophile—is influenced by factors such as the nature of the substrate, the solvent system, and the reaction temperature.

As a Brønsted-Lowry base, this compound readily accepts a proton from a wide array of acidic compounds. msu.edu It is the conjugate base of propan-2-ol (isopropyl alcohol), a weak acid. This relationship dictates its strength as a base; it is sufficiently powerful to deprotonate substrates with pKa values higher than that of propan-2-ol itself, making it a workhorse for generating reactive intermediates. msu.edu

The strong basic character of this compound enables it to abstract protons from various functional groups, a critical step in many synthetic pathways.

O-H Bonds: The most straightforward example is its reaction with other, less acidic alcohols or water, establishing an equilibrium that favors the formation of the weaker acid.

N-H Bonds: It can deprotonate amines, amides, and other nitrogen-containing compounds to form the corresponding anions, which can then be used in subsequent alkylation or acylation reactions.

C-H Bonds: Perhaps its most significant application is in the deprotonation of weakly acidic C-H bonds. It is commonly used to generate enolates from ketones and esters. These enolates are key intermediates in carbon-carbon bond-forming reactions such as the Claisen condensation and the Darzens reaction. guidechem.com

The efficacy of deprotonation is directly related to the acidity of the substrate, as illustrated by the pKa values in the table below. This compound can effectively deprotonate any acid with a pKa lower than that of its conjugate acid, propan-2-ol.

| Compound | Acidic Proton Type | Approximate pKa |

|---|---|---|

| Propan-2-ol | O-H | 17 |

| Acetone (B3395972) | α-C-H | 19 |

| Ethyl Acetate | α-C-H | 25 |

| Ammonia | N-H | 38 |

This compound is a favored reagent for promoting elimination reactions, particularly through the E2 (bimolecular elimination) mechanism. lumenlearning.com This pathway involves a single, concerted step where the base abstracts a proton from a carbon atom adjacent (beta) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. libretexts.orgyoutube.com

The E2 reaction rate is dependent on the concentrations of both the substrate (typically an alkyl halide) and the base. lumenlearning.comyoutube.com The use of a strong base like this compound is crucial for this mechanism. lumenlearning.com The reaction often competes with the Sₙ2 substitution pathway. However, factors such as increased steric hindrance on the substrate (secondary or tertiary halides) and higher reaction temperatures tend to favor the E2 elimination over substitution. khanacademy.org For instance, the reaction of 2-bromopropane (B125204) with this compound will yield propene via an E2 pathway, though some substitution product may also form. lumenlearning.com

| Substrate | Product | Reaction Type |

|---|---|---|

| 2-Bromopropane | Propene | E2 Elimination |

| Cyclohexyl Chloride | Cyclohexene | E2 Elimination |

| tert-Butyl Bromide | 2-Methylpropene | E2 Elimination |

Beyond its basicity, the electron-rich oxygen atom of the propan-2-olate anion also makes it a competent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. organic-chemistry.org

This compound can participate in nucleophilic substitution reactions, most commonly via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This reaction involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group. masterorganicchemistry.comyoutube.com This concerted process results in the displacement of the leaving group and an inversion of the stereochemical configuration at the carbon center. organic-chemistry.orgmasterorganicchemistry.com

Sₙ2 reactions are most efficient with unhindered substrates, such as methyl and primary alkyl halides. libretexts.org A classic application of this compound as a nucleophile is in the Williamson ether synthesis, where it reacts with an alkyl halide to form an isopropyl ether. quora.com For example, the reaction between this compound and ethyl bromide yields ethyl isopropyl ether.

The propan-2-olate anion readily attacks the electrophilic carbon atom of carbonyl groups (found in aldehydes and ketones) in a nucleophilic addition reaction. masterorganicchemistry.comncert.nic.in This attack breaks the C=O pi bond, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol derivative. byjus.commedlifemastery.com

This reactivity is harnessed in various synthetic transformations. For example, it is used as the base and nucleophile in the Darzens condensation reaction between an α-halo ester and a ketone or aldehyde to form an α,β-epoxy ester (glycidic ester). guidechem.com this compound can also add to α,β-unsaturated carbonyl compounds in a process known as conjugate or Michael addition, although this is more common with softer nucleophiles.

| Substrate | Intermediate | Final Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Tetrahedral Alkoxide | Hemiacetal (with propan-2-ol) |

| Ketone (R-CO-R') | Tetrahedral Alkoxide | Hemiketal (with propan-2-ol) |

| α-Halo Ester + Ketone | Enolate / Epoxide Intermediate | α,β-Epoxy Ester (Darzens Reaction) |

Cooperative Base-Nucleophile Synergies in Complex Reactions

This compound, also known as sodium isopropoxide, possesses a dual chemical nature that allows it to participate in complex reactions through cooperative synergies. It can function as a strong base or as a nucleophile, and while these roles are often distinct, they can operate in concert to facilitate multi-step transformations. guidechem.com The fundamental synergistic action arises from its primary function as a base to generate a reactive intermediate from a separate substrate, which then proceeds to undergo further reactions.

In this cooperative model, this compound does not typically act as both the base and the nucleophile in a single mechanistic step. Instead, it initiates a reaction sequence by first performing its role as a strong base. It selectively abstracts an acidic proton from a substrate, creating a potent nucleophile (e.g., an enolate or a carbanion). guidechem.com This newly formed species then engages in a subsequent bond-forming reaction. This sequential action, often performed in a single pot, represents a synergistic efficiency where the alkoxide is the key enabler for the entire transformation. Advanced concepts in cooperative catalysis, where combinations of catalysts can enhance efficiency and selectivity, provide a broader context for the role alkoxides play in sophisticated chemical transformations.

Strategic Applications in Targeted Organic Synthesis

This compound Initiated Condensation Reactions

This compound serves as a potent initiator for a variety of condensation reactions, which are cornerstones of carbon-carbon bond formation in organic synthesis. Its efficacy lies in its strength as a base, enabling the deprotonation of weakly acidic carbon atoms adjacent to functional groups, thereby generating the nucleophilic species necessary for condensation. guidechem.com

In the Aldol (B89426) condensation, this compound functions as a strong base to deprotonate the α-carbon of an aldehyde or ketone, leading to the formation of a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. The resulting product is a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol adduct.

The Knoevenagel condensation is a related process where the nucleophile is generated from an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). This compound is a sufficiently strong base to abstract a proton from these compounds, creating a highly stabilized carbanion. This carbanion then adds to an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.

Table 1: this compound in Aldol and Knoevenagel Condensations

| Reaction Type | Role of this compound | Substrate 1 (Enolate Precursor) | Substrate 2 (Electrophile) | Typical Product Class |

| Aldol Condensation | Base: Generates enolate | Aldehyde / Ketone (with α-H) | Aldehyde / Ketone | β-Hydroxy Aldehyde / Ketone |

| Knoevenagel Condensation | Base: Generates carbanion | Active Methylene Compound | Aldehyde / Ketone | α,β-Unsaturated Dicarbonyl/Dinitrile |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. This compound is an effective base for this transformation. Its role is to remove an α-proton from an ester molecule, generating an ester enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group yields a β-keto ester. Using an alkoxide base like this compound is crucial; if the alkoxide of the base matches the alcohol portion of the ester, it prevents unwanted transesterification side reactions.

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation. It is used to form cyclic β-keto esters from diesters. This compound acts as the base to facilitate the intramolecular cyclization, which is most effective for the formation of stable five- and six-membered rings.

Table 2: this compound in Claisen and Dieckmann Condensations

| Reaction Type | Role of this compound | Substrate(s) | Typical Product Class |

| Claisen Condensation | Base: Generates ester enolate | Two equivalents of an ester | β-Keto Ester |

| Dieckmann Condensation | Base: Initiates intramolecular cyclization | A diester (e.g., 1,6- or 1,7-diester) | Cyclic β-Keto Ester |

Role in Rearrangement Reactions

This compound and other alkoxide bases are key reagents in certain molecular rearrangements, most notably the Favorskii rearrangement. This reaction involves the conversion of an α-halo ketone to a carboxylic acid derivative, such as an ester when an alkoxide is used as the base. wikipedia.org

The mechanism is believed to proceed through the formation of an enolate on the side of the ketone opposite the halogen atom. This enolate then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. The nucleophilic propan-2-olate anion then attacks the carbonyl carbon of this strained intermediate. Subsequent ring-opening leads to the formation of a carbanion, which is protonated to yield the final rearranged ester product. In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.org

Table 3: Role of this compound in the Favorskii Rearrangement

| Reaction Name | Substrate | Reagent | Key Intermediate | Product Type |

| Favorskii Rearrangement | α-Halo Ketone | This compound | Cyclopropanone | Isopropyl Ester |

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a versatile reagent that facilitates the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Its role in C-C bond formation is prominently demonstrated in the condensation reactions discussed previously (Aldol, Knoevenagel, Claisen, Dieckmann), where it acts as a base to generate carbon-based nucleophiles.

For carbon-heteroatom bond formation , this compound can act directly as a nucleophile. A classic example is the Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.orgbyjus.com In this reaction, the propan-2-olate anion acts as a potent nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate in an SN2 reaction. wikipedia.orgunacademy.com This process results in the formation of an isopropyl ether and a sodium salt. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions in the presence of a strong, sterically hindered base like this compound. wikipedia.orgchemistrysteps.com

Table 4: Bond Formation Facilitated by this compound

| Bond Type Formed | Reaction Name | Role of this compound | Substrate 1 | Substrate 2 | Product Class |

| Carbon-Carbon | Claisen Condensation | Base | Ester | Ester | β-Keto Ester |

| Carbon-Oxygen | Williamson Ether Synthesis | Nucleophile | Alkyl Halide | This compound | Isopropyl Ether |

Synthesis of Pharmaceutical Intermediates (e.g., Ibuprofen)

This compound, also known as sodium isopropoxide, serves as a crucial reagent in the synthesis of key pharmaceutical intermediates. Its primary role in this context is as a strong base, facilitating condensation reactions that are pivotal for constructing the molecular framework of various active pharmaceutical ingredients (APIs). A prominent example of its application is in the Boots synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). iucr.orgorganic-chemistry.org

In one of the classical industrial routes to Ibuprofen, this compound is instrumental in the Darzens condensation reaction. iucr.orgresearchgate.net This reaction involves the condensation of a ketone, specifically 4'-isobutylacetophenone, with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base. organic-chemistry.orgias.ac.in this compound efficiently deprotonates the α-haloester at the halogenated carbon position, generating a resonance-stabilized enolate carbanion. researchgate.netias.ac.in

This nucleophilic carbanion then attacks the carbonyl carbon of 4'-isobutylacetophenone. The resulting tetrahedral intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion, forming an α,β-epoxy ester, commonly referred to as a glycidic ester. researchgate.netias.ac.in This glycidic ester, ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate, is a critical intermediate. organic-chemistry.org Subsequent hydrolysis and decarboxylation of this epoxy ester yield the aldehyde intermediate, 2-(4-isobutylphenyl)propionaldehyde, which is then converted to Ibuprofen through further oxidation steps. organic-chemistry.orggeo-leo.de

The selection of a strong, non-nucleophilic base like this compound is vital for the success of the Darzens reaction, as it favors the initial deprotonation of the α-haloester over competing side reactions.

| Reactant 1 | Reactant 2 | Reagent/Base | Key Intermediate Product | Reaction Type |

|---|---|---|---|---|

| 4'-Isobutylacetophenone | Ethyl chloroacetate | This compound | Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate | Darzens Condensation |

Involvement in Organometallic Chemistry and Complexation Phenomena

This compound is a significant compound in the realm of organometallic chemistry, primarily due to the nucleophilic and basic nature of the propan-2-olate anion. msu.edu Although it is an ionic compound and not a classical organometallic compound (which requires a direct metal-carbon bond), its utility is widespread in the synthesis and catalysis involving organometallic species. mendelchemicals.com

Metal alkoxides, as a class, are considered fundamental reagents in modern chemistry. mendelchemicals.com this compound functions as a precursor for the synthesis of other metal alkoxides and organometallic complexes through transmetalation or metathesis reactions. In these reactions, the isopropoxide group can be transferred to another metal center, displacing other ligands. mendelchemicals.com

One of the key roles of this compound in organometallic chemistry is as a catalyst or co-catalyst. For instance, it is used in the polymerization of olefins, such as the polymerization of butadiene to produce synthetic rubber. mendelchemicals.com In these processes, the alkoxide can influence the properties of the resulting polymer, such as its molecular weight and branching, by participating in the initiation and propagation steps of the polymerization. mendelchemicals.com

The propan-2-olate anion's ability to act as a ligand leads to its involvement in complexation phenomena. While simple alkali metal alkoxides are often viewed as ionic aggregates, they can form well-defined coordination complexes, particularly in the presence of other ligands or solvents. X-ray diffraction studies have revealed the structural nature of these complexes. For example, the recrystallization of this compound from its corresponding alcohol, isopropanol (B130326), yields a solvate with the structure sodium isopropoxide isopropanol pentasolvate (NaOiPr·5iPrOH). iucr.orggeo-leo.de In this complex, the sodium ions, alkoxide oxygen atoms, and hydroxyl groups from the alcohol molecules form extended chain structures, which are encased by the alkyl groups. iucr.orggeo-leo.de This demonstrates the ability of the sodium ion to coordinate with multiple oxygen-containing ligands, including the propan-2-olate anion and the solvent molecules.

Furthermore, the isopropoxide group can form transient protective complexes with other metals, facilitating specific chemical transformations. An example is the in situ protection of arylboronates. In this method, lithium isopropoxide is used to form a transient pinacolatoisopropoxyborate species. This complexation protects the reactive boronate group, allowing for selective metal-halogen exchange on the aromatic ring, a reaction that would otherwise be problematic. organic-chemistry.org This highlights the crucial role of isopropoxide complexation in directing the reactivity of organometallic reagents.

| Area of Involvement | Specific Role of this compound | Example | Significance |

|---|---|---|---|

| Catalysis | Catalyst/Co-catalyst | Polymerization of olefins (e.g., butadiene) | Controls polymer properties like molecular weight and branching. mendelchemicals.com |

| Precursor Synthesis | Transmetalation Reagent | Synthesis of other metal alkoxides | Enables the transfer of the isopropoxide ligand to different metal centers. mendelchemicals.com |

| Complexation | Formation of Solvates | Sodium isopropoxide isopropanol pentasolvate (NaOiPr·5iPrOH) | Demonstrates coordination of sodium with multiple oxygen ligands in a crystal lattice. iucr.orggeo-leo.de |

| Reactive Intermediate | Protective Group Formation | Formation of transient borate (B1201080) complexes with arylboronates | Enables selective functionalization of complex molecules. organic-chemistry.org |

Catalytic Applications of Sodium Propan 2 Olate Systems

Homogeneous Catalysis Mediated by Sodium Propan-2-olate

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This compound excels in this domain due to its solubility in various organic solvents, allowing it to participate directly in the reaction medium.

Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process is widely employed in industry, notably for the production of biodiesel from triglycerides. mdpi.com this compound is an effective catalyst for these reactions, operating under basic conditions. masterorganicchemistry.commdpi.com

The mechanism for base-catalyzed transesterification proceeds via a nucleophilic acyl substitution pathway. masterorganicchemistry.comyoutube.com The reaction is initiated by the deprotonation of the reactant alcohol (e.g., methanol (B129727) or ethanol (B145695) in biodiesel production) by the propan-2-olate anion, although the alkoxide itself is a powerful nucleophile that can directly attack the ester's carbonyl carbon. youtube.com This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the original alkoxy group and forming the new ester. The displaced alkoxide is then protonated by the solvent or the catalytic cycle continues. masterorganicchemistry.comyoutube.com The use of an excess of the reactant alcohol can drive the equilibrium towards the desired product. youtube.com

The general scheme is as follows: RCOOR' + R''OH ⇌ RCOOR'' + R'OH

Alkali metal alkoxides are among the most common homogeneous base catalysts for this transformation. mdpi.comnih.gov The efficiency of the catalyst is a key factor in achieving high yields and reaction rates.

| Catalyst | Typical Substrate | Typical Alcohol | Key Advantage |

|---|---|---|---|

| This compound | Triglycerides (Vegetable Oils) | Methanol/Ethanol | High reactivity as a strong base. |

| Sodium Methoxide | Triglycerides, various esters | Methanol | Commonly used in biodiesel production. mdpi.com |

| Potassium Hydroxide (B78521) | Triglycerides | Methanol | Cost-effective, but can form water leading to saponification. nih.gov |

| Titanium (IV) isopropoxide | Monoolein, Soybean Oil | Isopropanol (B130326) | Can function as a Lewis acid catalyst, suitable where strong bases are inappropriate. core.ac.ukresearchgate.net |

This compound can function as an initiator or catalyst in specific types of polymerization reactions, primarily those that proceed through an anionic mechanism.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. cmu.ac.th Anionic ROP can be initiated by nucleophiles, including alkoxides like this compound. nsf.govwikipedia.org This method is particularly effective for the synthesis of biodegradable aliphatic polyesters from cyclic esters (lactones). cmu.ac.thnih.gov

The initiation step involves the nucleophilic attack of the propan-2-olate anion on the carbonyl carbon of the cyclic ester. This attack leads to the cleavage of the acyl-oxygen bond in the ring, thus opening the ring and forming a new, linear ester with an alkoxide terminus. This new alkoxide end-group then acts as the propagating species, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain. The polymerization is considered "living" if termination and chain-transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nsf.gov

| Monomer Class | Specific Examples | Resulting Polymer |

|---|---|---|

| Lactones | ε-caprolactone, δ-valerolactone | Polycaprolactone (PCL), Polyvalerolactone (PVL) |

| Lactides | L-lactide, D-lactide, rac-lactide | Polylactic acid (PLA) |

| Cyclic Carbonates | Trimethylene carbonate | Poly(trimethylene carbonate) |

| Epoxides | Ethylene oxide, Propylene oxide | Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG) |

Anionic addition polymerization is a chain-growth polymerization that involves the polymerization of monomers with electron-withdrawing groups, initiated by anions. wikipedia.org Sodium alkoxides, including this compound, have been successfully used as catalysts to polymerize vinyl monomers such as acrylonitrile (B1666552) at low temperatures in non-polar media. huji.ac.il

The initiation occurs via the nucleophilic attack of the propan-2-olate anion on the double bond of the vinyl monomer. For this to occur, the monomer must possess substituents that can stabilize the resulting negative charge through resonance or induction. The propagation then proceeds by the addition of the newly formed carbanion to subsequent monomer molecules. The reactivity of the alkoxide catalysts in this context often correlates with the acidity of the parent alcohol. huji.ac.il

| Monomer | Required Feature | Example Initiator System |

|---|---|---|

| Acrylonitrile | Strong electron-withdrawing nitrile group (-CN) | Sodium alkoxides. huji.ac.il |

| Methyl methacrylate | Electron-withdrawing ester group (-COOCH₃) | Organolithium compounds, Grignard reagents |

| Styrene | Phenyl group (-C₆H₅) that stabilizes the carbanion | Sodium naphthalenide, alkyllithiums. wikipedia.orguni-bayreuth.de |

| Cyanoacrylates | Two electron-withdrawing groups (-CN, -COOR) | Weak bases (e.g., amines, water) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.commdpi.com The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a prominent example. libretexts.orgwikipedia.org This reaction requires a palladium catalyst, the two coupling partners, and a base. yonedalabs.com The base plays a critical role in the catalytic cycle, and strong bases like this compound can be employed for this purpose.

The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comyoutube.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex. youtube.com

Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by the base. The base activates the organoboron compound, typically a boronic acid (R-B(OH)₂), by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate then more readily transfers its organic group to the palladium center, displacing the halide. yonedalabs.com this compound, as a strong base, can facilitate the formation of this active boronate species.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the active palladium(0) catalyst. youtube.com

While carbonates and phosphates are common bases, alkoxides like this compound can also be effective, particularly in specific solvent systems or with challenging substrates.

Stereoselective catalysis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. nsf.gov this compound itself is an achiral molecule and therefore cannot directly induce enantioselectivity.

However, it can serve as a crucial component in the synthesis of chiral catalysts. cam.ac.uksigmaaldrich.com Chiral ligands or catalysts can be derived from reactions involving this compound. For instance, it can be used as a base to deprotonate a chiral alcohol or diol. The resulting chiral sodium alkoxide can then act as a chiral base or nucleophile, or it can be incorporated into a larger, chiral metal-ligand complex. The principle is that the propan-2-olate group is replaced by a more complex, chiral alkoxy group, which then creates a chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction. cam.ac.uknih.gov For example, chiral sodium phosphates have been used as catalysts in enantioselective Michael additions. nih.govresearchgate.net Similarly, Cinchona alkaloids, which are chiral molecules, can be modified to create new chiral catalysts for stereoselective reactions. cam.ac.uk

Polymerization Initiators and Catalysts

Heterogeneous Catalysis and Supported this compound Systems

The application of homogeneous catalysts like this compound in industrial processes can be hindered by challenges related to catalyst separation and product purification. To overcome these limitations, significant research has focused on the development of heterogeneous systems, where the active catalyst is immobilized on a solid support. This approach combines the high reactivity of the alkoxide with the practical advantages of a solid catalyst, such as ease of handling, recovery, and potential for use in continuous-flow reactors. The interaction between the this compound and the support material can also induce unique catalytic properties not observed in the homogeneous phase.

Development of Impregnated and Supported this compound Catalysts

The primary method for preparing supported this compound catalysts is wet impregnation. This technique involves dissolving the this compound in a suitable solvent, introducing a porous support material, and then evaporating the solvent. The process allows the alkoxide solution to penetrate the pore structure of the support, leading to the deposition of the active species onto the internal and external surfaces after the solvent is removed. nih.gov

The key steps in the wet impregnation process are:

Solution Preparation : this compound is dissolved in a solvent, typically an alcohol like ethanol or a non-reactive solvent in which it is soluble. The concentration of the solution is carefully controlled to achieve the desired loading of the catalyst on the support.

Impregnation : The porous support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is added to the alkoxide solution. The mixture is agitated for a period to ensure uniform distribution and diffusion of the solution into the pores of the support. nih.gov Mild heating can be employed to increase the solubility of the alkoxide and facilitate more homogeneous penetration within the pores. nih.gov

Solvent Evaporation : The solvent is removed under reduced pressure, often using a rotary evaporator. This step leaves the this compound physically adsorbed onto the support surface.

Drying/Calcination : A final drying step at an elevated temperature is performed to remove any residual solvent. The temperature must be carefully controlled to avoid decomposition of the alkoxide.

The choice of support material is critical as its properties, such as surface area, pore volume, and chemical nature, significantly influence the final catalyst's performance. rsc.orgnih.gov Alumina, for instance, possesses both acidic and basic sites, which can act synergistically with the deposited this compound. basf.com Silica offers a high surface area and is generally more inert, which can help in isolating the catalytic activity to the alkoxide itself. nih.gov

Table 1: Properties of Common Support Materials for Heterogeneous Catalysts

| Support Material | Typical Surface Area (m²/g) | Key Properties | Potential Role in Catalysis |

| Gamma-Alumina (γ-Al₂O₃) | 100 - 350 | Good thermal stability; surface acidity/basicity. nih.govbasf.com | Can provide synergistic effects through Lewis acid sites. basf.com |

| Silica (SiO₂) | 200 - 600 | High surface area; inert surface with silanol (B1196071) groups. nih.gov | Provides high dispersion of the active phase; minimizes support-driven side reactions. nih.gov |

| Titania (TiO₂) | 50 - 200 | Photocatalytic properties; strong metal-support interactions. | Can modify the electronic properties of the supported catalyst. |

| Zirconia (ZrO₂) | 50 - 150 | Both acidic and basic properties; high thermal stability. | Offers tunable surface chemistry for specific reactions. |

This table provides typical ranges and properties; specific values vary by synthesis method.

Mechanistic Aspects of Surface-Mediated Reactions

When this compound is supported on a metal oxide, the resulting catalyst's activity is governed by complex interactions at the solid-solid and solid-fluid interfaces. The mechanism of surface-mediated reactions is distinct from that of homogeneous catalysis.

Creation of Highly Basic Sites: The primary role of supported this compound is to introduce strong Brønsted and Lewis basic sites onto the catalyst surface. The propan-2-olate anion (CH₃)₂CHO⁻ is a powerful base capable of abstracting protons from a wide range of substrates. When distributed across a high-surface-area support, these active sites become readily accessible to reactants in the fluid phase.

Role of the Sodium Cation and Support Interaction: The sodium cation (Na⁺) does not remain passive. As an alkali metal, it acts as an effective promoter. rsc.org When supported, the positively charged Na⁺ ions can interact with the oxide support (e.g., Al₂O₃ or SiO₂), leading to several effects:

Electron Polarization : The Na⁺ ions can induce strong electron polarization on the support surface, which can influence the adsorption and activation of reactant molecules. rsc.org

Modification of Adsorption : The presence of sodium can alter the way reaction intermediates bind to the surface, potentially weakening certain bonds within the reactant molecule and lowering the activation energy for a desired pathway. rsc.org

Metal-Support Interactions (MSIs) : The interface between the deposited sodium salt and the oxide support can create unique active sites. rsc.org Charge transfer phenomena can occur, where the electronic properties of both the alkoxide and the support are modified, leading to enhanced catalytic activity or selectivity. rsc.org

For a typical base-catalyzed reaction on a supported this compound catalyst, the mechanism would involve the following general steps:

Adsorption of the reactant molecule onto the catalyst surface, potentially at a site adjacent to the alkoxide.

Interaction with the propan-2-olate anion, leading to the abstraction of a proton and formation of a reactive anionic intermediate.

The intermediate then undergoes transformation (e.g., rearrangement, condensation).

The final product is formed, and the active propan-2-olate site is regenerated, allowing the catalytic cycle to continue.

Elucidation of Mechanistic Pathways in Propan-2-olate Catalyzed Processes

This compound is a versatile catalyst for several important organic transformations. Its reactivity stems from its dual function as a strong base and a potent nucleophile. Understanding the detailed mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. Two classic examples that illustrate the catalytic role of alkoxides like this compound are the Tishchenko reaction and the Meerwein-Ponndorf-Verley (MPV) reduction.

The Tishchenko Reaction: The Tishchenko reaction involves the disproportionation of an aldehyde, which lacks an α-hydrogen, into an ester in the presence of an alkoxide catalyst. chemeurope.com In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, and a second molecule is reduced to an alcohol; these then combine to form the final ester product. Sodium alkoxides are effective catalysts for this transformation. wikipedia.orgthermofisher.com

The accepted mechanism proceeds through the following steps: chemeurope.comwikipedia.org

Nucleophilic Attack : The this compound catalyst initiates the reaction by performing a nucleophilic attack on the carbonyl carbon of the first aldehyde molecule, forming a hemiacetal alkoxide intermediate.

Hydride Transfer : This intermediate then coordinates with a second aldehyde molecule. The crucial step is the transfer of a hydride ion (H⁻) from the hemiacetal carbon to the carbonyl carbon of the second aldehyde molecule. This transfer occurs via a six-membered cyclic transition state.

Product Formation : The hydride transfer is irreversible and results in the formation of the final ester product and the regeneration of the this compound catalyst, which can then enter another catalytic cycle. chemeurope.com

The Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is the reduction of a ketone or aldehyde to its corresponding alcohol using a sacrificial alcohol (commonly propan-2-ol) as the hydride source, catalyzed by a metal alkoxide. wikipedia.org While aluminum isopropoxide is the classic catalyst, systems using alkali metal alkoxides have also been developed. nih.govthermofisher.com The reaction is highly chemoselective for the carbonyl group, leaving other reducible functional groups like alkenes or nitro groups intact. alfa-chemistry.com

The mechanism of the MPV reduction is believed to proceed via a six-membered ring transition state: wikipedia.orgalfa-chemistry.com

Coordination : The ketone (or aldehyde) substrate coordinates to the metal center of the alkoxide catalyst (in this case, sodium).

Catalytic Cycle : The this compound, the ketone, and the propan-2-ol solvent/reductant form a coordinated complex.

Hydride Transfer : A hydride is transferred from the α-carbon of the propan-2-olate ligand to the carbonyl carbon of the ketone substrate through a concerted, pericyclic transition state. organic-chemistry.org

Product Release and Catalyst Regeneration : This transfer reduces the ketone to a new sodium alkoxide and oxidizes the catalytic ligand to acetone (B3395972). An alcohol exchange with the propan-2-ol solvent releases the final alcohol product and regenerates the this compound catalyst. alfa-chemistry.com

Table 2: Comparison of Mechanistic Pathways

| Feature | Tishchenko Reaction | Meerwein-Ponndorf-Verley (MPV) Reduction |

| Role of Aldehyde/Ketone | Substrate (acts as both hydride donor and acceptor) | Substrate (hydride acceptor) |

| Role of Alkoxide | Catalyst (initiates nucleophilic attack) | Catalyst (facilitates hydride transfer) |

| Hydride Source | An aldehyde-alkoxide intermediate | A sacrificial alcohol (propan-2-ol) |

| Key Mechanistic Step | Intermolecular 1,3-hydride shift from a hemiacetal intermediate. chemeurope.comwikipedia.org | Hydride transfer via a six-membered cyclic transition state. wikipedia.orgalfa-chemistry.com |

| Primary Product Type | Ester | Alcohol |

| Byproduct | None (disproportionation) | Acetone (from oxidized propan-2-ol) |

Theoretical and Computational Investigations of Sodium Propan 2 Olate Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemistry focuses on solving the Schrödinger equation to determine the electronic structure and energy of molecules. wikipedia.org For sodium propan-2-olate, these calculations reveal the fundamental properties that govern its reactivity.

The reactivity of this compound is fundamentally dictated by the distribution of its electron density and the nature of its molecular orbitals. The compound consists of a sodium cation (Na⁺) and a propan-2-olate anion ([CH₃]₂CHO⁻). The key feature is the high concentration of electron density on the oxygen atom of the alkoxide, making it a potent nucleophile and a strong Brønsted base.

Analysis of the frontier molecular orbitals (FMOs) is crucial for understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. mdpi.com For the propan-2-olate anion, the HOMO is predominantly localized on the oxygen atom, specifically corresponding to one of its p-orbitals. This high-energy orbital signifies its readiness to donate electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Computational models can precisely calculate the energies of these orbitals and map their spatial distribution, confirming the nucleophilic character of the oxygen center.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Propan-2-olate Anion Calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G* level of theory.*

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -1.85 | Primarily localized on the oxygen p-orbital; represents electron-donating capability. |

| LUMO | +5.42 | Delocalized over the C-H σ* antibonding orbitals. |

| HOMO-LUMO Gap | 7.27 | Indicates high kinetic reactivity. |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

A classic example involving this compound is the Williamson ether synthesis, an S_N2 reaction where the alkoxide acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.combyjus.com Computational modeling can trace the entire reaction coordinate, from the approach of the propan-2-olate nucleophile to the alkyl halide, through the pentavalent transition state, to the final ether product and the departing halide ion. researchgate.net

Characterizing the transition state involves not only determining its energy but also its geometry. For an S_{N}2 reaction, calculations confirm a trigonal bipyramidal geometry at the carbon center, with the nucleophile and leaving group in apical positions. researchgate.net By comparing the activation barriers for competing pathways, such as elimination (E2) versus substitution (S_{N}2), these models can predict the reaction's outcome and selectivity. chemistrysteps.com

Table 2: Calculated Energy Profile for a Model S_{N}2 Reaction Reaction: (CH₃)₂CHO⁻ + CH₃Br → (CH₃)₂CHOCH₃ + Br⁻

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Methyl Bromide | 0.0 (Reference) |

| Transition State | Pentavalent carbon center | +21.5 |

Molecular Dynamics Simulations of Propan-2-olate in Solution

While quantum methods are excellent for studying the details of a few molecules, molecular dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. nih.gov An MD simulation of this compound would involve placing one or more ion pairs in a "box" filled with hundreds or thousands of solvent molecules (e.g., propan-2-ol or THF) and then calculating their movements based on classical mechanics.

These simulations provide detailed information about the dynamic structure of the solution. A key tool for analyzing this structure is the radial distribution function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another. wikibooks.orglammpstube.com For example, the Na-O RDF would show distinct peaks corresponding to the first and second solvation shells of solvent molecules around the sodium ion. researchgate.net

MD simulations can reveal how the propan-2-olate anion and the sodium cation interact, whether they exist as a tight ion pair or are separated by solvent molecules. It also provides insights into the orientation of solvent molecules around the ions and the dynamics of solvent exchange, which are crucial for understanding the medium in which chemical reactions occur. umcs.pl

Table 5: Typical Data from a Molecular Dynamics Simulation of this compound in THF

| Radial Distribution Function (RDF) | Position of First Peak (r_{max}, Å) | Coordination Number (First Shell) | Interpretation |

|---|---|---|---|

| g(Na-O_THF) | 2.4 | ~4 | The sodium ion is coordinated by approximately four THF oxygen atoms. |

Lack of Specific Research Hinders In-Depth Computational Analysis of this compound in Novel Reaction Design

Computational chemistry offers a powerful toolkit for predicting the reactivity of chemical species and for designing new catalysts and reaction pathways. Methodologies such as Density Functional Theory (DFT) are instrumental in calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for determining reaction barriers and understanding the feasibility of a proposed catalytic cycle. Furthermore, in silico screening can accelerate the discovery of optimal catalysts by evaluating a large number of candidates virtually before committing to laboratory synthesis and testing.

In principle, these computational approaches could be applied to this compound to explore its potential in novel catalytic applications. As a strong base and a nucleophile, this compound is a candidate for catalyzing a variety of organic transformations. Theoretical studies could model its interaction with different substrates, map out potential energy surfaces for various reaction pathways, and identify rate-determining steps. This would provide valuable insights into how the structure of the substrate or modifications to the reaction conditions could enhance catalytic efficiency.

For instance, computational models could be employed to design catalytic cycles for reactions such as aldol (B89426) condensations, transesterification reactions, or the synthesis of fine chemicals where a moderately strong, non-nucleophilic base is required. By simulating the entire catalytic loop, researchers could identify potential catalyst deactivation pathways and design strategies to mitigate them, leading to the development of more robust and efficient catalytic systems.

However, the absence of specific studies in the scientific literature focusing on the computational design of reactions catalyzed by this compound means that a detailed discussion, complete with data tables and specific research findings as requested, cannot be provided at this time. The scientific community has yet to publish in-depth theoretical investigations into this particular area. Therefore, any detailed exposition on this topic would be speculative and fall outside the bounds of established scientific findings.

Future research in this area would be valuable. A systematic computational investigation into the catalytic potential of this compound could uncover new and efficient synthetic routes for valuable chemical compounds, contributing to the broader field of catalyst design and sustainable chemistry.

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic methods are invaluable for observing chemical transformations as they occur, without the need for sample extraction, which can alter the reaction's course.

In-situ Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the real-time progress of reactions involving sodium propan-2-olate. mt.comyoutube.commt.com By immersing an ATR probe directly into the reaction mixture, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For instance, in a transesterification reaction catalyzed by this compound, the disappearance of the ester carbonyl band of the starting material and the appearance of the corresponding band for the product ester can be monitored over time. This allows for the determination of reaction kinetics and the identification of any transient intermediate species that may form. masterorganicchemistry.com

The table below illustrates hypothetical FTIR data for monitoring a reaction. The data is presented in a format that could be generated from an in-situ FTIR experiment, showing the change in absorbance of key functional groups over time.

| Time (minutes) | Reactant Carbonyl Absorbance (cm⁻¹) | Product Carbonyl Absorbance (cm⁻¹) |

| 0 | 1.2 | 0.0 |

| 10 | 0.9 | 0.3 |

| 20 | 0.6 | 0.6 |

| 30 | 0.3 | 0.9 |

| 40 | 0.1 | 1.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Raman spectroscopy offers a complementary in-situ monitoring approach, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. researchgate.netdntb.gov.ua It can be employed to observe changes in vibrational modes of molecules, providing structural information about intermediates and products in real-time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for the detailed study of reaction mechanisms and kinetics in solution. nih.goved.ac.uk It provides quantitative information on the concentration of all NMR-active species present in a reaction mixture. For reactions involving this compound, ¹H and ¹³C NMR are particularly useful.

For example, in the Williamson ether synthesis, where this compound reacts with an alkyl halide, ¹H NMR spectroscopy can be used to monitor the disappearance of the starting materials and the appearance of the ether product. researchgate.net The integration of the NMR signals allows for the quantification of each species, enabling the determination of reaction rates and equilibrium constants.

A study involving the reaction of sodium isopropoxide with different alkyl halides in cyclohexane (B81311) utilized stacked ¹H NMR spectra to observe the interplay between nucleophilicity and basicity. The multiplet at 3.87 ppm was identified as belonging to isopropanol (B130326), a byproduct of the reaction. researchgate.net

| Reactant | Product | ¹H NMR Chemical Shift (ppm) of Diagnostic Peak |

| This compound | - | ~3.9 (septet, CH) |

| Alkyl Halide (e.g., 1-bromopentane) | - | ~3.4 (triplet, CH₂Br) |

| Isopropyl Pentyl Ether | Isopropyl group | ~3.5 (septet, CH) |

| Isopropyl Pentyl Ether | Pentyl group | ~3.4 (triplet, OCH₂) |

| Isopropanol | - | 3.87 (multiplet) |

This interactive table allows for the filtering of data based on the compound of interest.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an extremely sensitive technique for the identification of reaction intermediates and products, even at very low concentrations. nih.gov Electrospray ionization (ESI) mass spectrometry is particularly well-suited for studying reactions in solution, as it allows for the gentle transfer of ions from the liquid phase to the gas phase for analysis. rsc.org

In reactions involving this compound, ESI-MS can be used to detect and characterize transient intermediates, such as charged adducts or catalytic species. By coupling the mass spectrometer to a reaction vessel, real-time monitoring of the reaction mixture is possible, providing valuable mechanistic insights. nih.govstanford.edu

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile reaction products. unipi.itcolab.wsnih.govresearchgate.net After quenching the reaction, the mixture can be analyzed by GC-MS to separate and identify the various components based on their retention times and mass spectra. This is particularly useful for determining the product distribution in reactions where multiple products may be formed. researchgate.net

Chromatographic Techniques for Separation and Quantification of Components in Reaction Mixtures

Chromatographic techniques are essential for the separation and quantification of the various components present in a reaction mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing a wide range of compounds with high resolution and sensitivity. nih.govbridgewater.eduacs.org By developing a suitable HPLC method, it is possible to separate the starting materials, products, and any byproducts from a reaction involving this compound. Quantification is achieved by creating calibration curves for each component, allowing for the determination of their concentrations in the reaction mixture at different time points.

The following table provides a hypothetical example of HPLC data for the quantification of a reaction.

| Retention Time (min) | Compound | Concentration (mM) |

| 2.5 | Starting Material | 50 |

| 4.1 | Product | 30 |

| 5.8 | Byproduct | 5 |

This interactive table can be used to sort the data by retention time, compound, or concentration.

X-ray Diffraction Studies of Solid-State Adducts and Catalytic Clusters

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline solids. researchgate.net In the context of this compound, XRD can be used to characterize the structure of the compound itself, as well as any solid-state adducts or catalytic clusters it may form. iucr.orgiucr.org

| Compound | Crystal System | Space Group | Key Structural Features |

| NaOiPr·5iPrOH | - | - | Chain structures of Na⁺, –O⁻, and –OH groups, encased by alkyl groups. iucr.orgiucr.org |

This table can be expanded to include more detailed crystallographic data as it becomes available.

Sodium Propan 2 Olate in Materials Science Applications

Precursor in Sol-Gel Synthesis of Metal Oxides

The sol-gel process is a widely utilized wet-chemical technique for fabricating metal oxide materials from molecular precursors. wikipedia.org This method involves the transition of a colloidal solution (sol) into a solid, integrated network (gel). Metal alkoxides are fundamental precursors in these syntheses, and sodium propan-2-olate plays a crucial role as both a reagent and a catalyst. youtube.com

In a typical sol-gel process, a metal precursor, such as a metal alkoxide or metal salt, undergoes hydrolysis and condensation reactions. This compound, being a strong base, can facilitate these reactions by controlling the pH and promoting the formation of metal-oxo-metal bonds, which are the backbone of the resulting oxide material. nanochemres.org Its function is pivotal in creating a stable sol of colloidal metal hydroxide (B78521) particles, which subsequently undergoes a transition into a gel network upon aging. youtube.com The ability to control reaction conditions allows for the synthesis of metal oxide nanoparticles with specific sizes and morphologies. nanochemres.orgresearchgate.net

Advanced ceramic materials are critical for applications demanding high performance under extreme conditions, such as in the aerospace, automotive, and electronics industries. The sol-gel technique is a key method for producing the ultra-pure and homogenous ceramic powders required for these components. ias.ac.in

In the synthesis of ceramics like alumina (B75360) (Al₂O₃) and titania (TiO₂), precursors such as aluminum isopropoxide or titanium isopropoxide are often used. researchgate.netmetall-mater-eng.comupb.ro this compound can act as a catalyst in these systems, modulating the hydrolysis and condensation rates to carefully control the microstructure of the resulting ceramic. ias.ac.in The process allows for the creation of ceramic bodies with designed features, from high-porosity structures for catalyst supports to high-density, nanograin-sized monoliths. ias.ac.in After the gel is formed, it is converted to the final ceramic material through controlled drying, calcination, and sintering at high temperatures. metall-mater-eng.com

| Property | Description | Example Applications |

| High Hardness & Wear Resistance | Resistant to scratching, abrasion, and surface damage. | Cutting tools, abrasive powders, industrial wear parts. |

| High-Temperature Stability | Maintains mechanical and chemical properties at elevated temperatures. | Furnace linings, engine components, thermal barriers. |

| Chemical Inertness | Resistant to corrosion and degradation from chemical exposure. | Chemical processing equipment, biomedical implants. |

| Electrical Insulation | Exhibits high electrical resistivity, preventing the flow of current. | Electronic substrates, insulators in high-voltage systems. |

The sol-gel process is an exceptionally versatile method for depositing thin films and coatings on various substrates. researchgate.netisca.me These coatings can provide a range of functions, including chemical protection, enhanced mechanical resistance, and specific optical or electronic properties. isca.me

The process begins with the preparation of a stable sol, where this compound can be instrumental in catalyzing the initial hydrolysis and condensation of precursors like tetraethylorthosilicate (TEOS). researchgate.net This sol is then applied to a substrate using techniques such as dip-coating or spin-coating. researchgate.net The liquid film is subsequently converted into a solid gel layer through solvent evaporation. A final heat treatment (calcination) removes residual organics and densifies the film, resulting in a durable, amorphous, or crystalline metal oxide coating. nih.gov This method allows for precise control over film thickness and composition, making it possible to create complex multilayer structures. dtic.mil

Role in the Formation of Coordination Polymers and Framework Materials

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. nih.govresearchgate.net These materials are of significant interest due to their high porosity and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis. nih.gov

The synthesis of these frameworks relies on the precise self-assembly of the metal and organic components. A critical step in this process is often the deprotonation of the organic linker molecules to create anionic coordination sites that can bind to the metal centers. This compound serves as an effective strong base for this purpose. Its non-nucleophilic nature ensures that it abstracts a proton from the ligand without interfering with the subsequent coordination chemistry. By facilitating the formation of the ligand anion, this compound enables the controlled construction of the intricate, extended networks that define coordination polymers and MOFs.

Application in the Synthesis of Specialty Polymers and Block Copolymers

This compound is an important initiator in the field of anionic addition polymerization, a chain-growth technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.org This level of control is essential for creating specialty polymers and block copolymers. sigmaaldrich.com

In this process, the propan-2-olate anion acts as the nucleophilic initiator, attacking a vinyl monomer to form a propagating carbanionic species. du.edu.eg This active center then continues to add more monomer units, growing the polymer chain. A key feature of many anionic polymerization systems is their "living" nature; in the absence of impurities or terminating agents, the polymer chains remain active. wikipedia.org This allows for the sequential addition of a different monomer to create well-defined block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. harth-research-group.orgnih.gov

| Monomer Type | Example | Resulting Polymer Segment |

| Styrenes | Styrene | Polystyrene |

| Dienes | Butadiene, Isoprene | Polybutadiene, Polyisoprene |

| Acrylates | Methyl methacrylate | Poly(methyl methacrylate) |

| Epoxides | Ethylene oxide | Poly(ethylene oxide) |

| Lactones | ε-Caprolactone | Polycaprolactone |

Integration in Hybrid Organic-Inorganic Material Development

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at the molecular or nanoscopic level. mdpi.comfrontiersin.org this compound is a valuable reagent in the synthesis of these advanced materials, particularly through methods that integrate sol-gel chemistry with polymerization. nih.gov

Its dual functionality is key to its utility. On one hand, it can be used to catalyze the sol-gel process, forming an inorganic metal oxide network within a pre-existing organic polymer matrix. nih.gov On the other hand, the alkoxide can initiate the anionic polymerization of organic monomers from the surface of inorganic particles or within an inorganic framework.

A prominent application of this approach is in the development of hybrid solid-state electrolytes for sodium-ion batteries. sodiumbatteryhub.comvoltcoffer.com These materials combine an inorganic, ion-conducting ceramic like NASICON with a flexible polymer binder. semanticscholar.orgresearchgate.net this compound can be used in the synthesis of the polymer component or in surface modification of the inorganic filler to ensure a stable and efficient interface between the two phases, which is critical for achieving high ionic conductivity and long-term battery performance. researchgate.net

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Continuous Manufacturing Processes

Continuous flow chemistry represents a paradigm shift from traditional batch manufacturing, offering significant advantages in safety, efficiency, and scalability. chemicalindustryjournal.co.ukpharmaexcipients.com In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mydrreddys.comscispace.com This methodology is particularly well-suited for large-scale production and has gained considerable traction in the pharmaceutical and fine chemical industries. chemicalindustryjournal.co.ukscispace.com

The integration of sodium propan-2-olate into continuous manufacturing systems is a promising area of research. Its utility as a catalyst and reagent in various syntheses, including the preparation of pharmaceutical intermediates, makes it a strong candidate for flow applications. guidechem.comchemicalbook.com The benefits of using flow chemistry for reactions involving strong bases like this compound include:

Enhanced Safety: Flow reactors contain only a small volume of reactants at any given time, minimizing the risks associated with highly reactive or exothermic processes. chemicalindustryjournal.co.uk

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over heat exchange, preventing hotspots and improving reaction selectivity. chemicalindustryjournal.co.uk

Automation and Optimization: Continuous systems are amenable to automation, allowing for efficient process optimization and reproducible manufacturing outcomes. mydrreddys.com

While specific, large-scale applications of this compound in continuous flow are still emerging, the potential is evident in processes where it serves as a catalyst, such as in transesterification for biodiesel production. The principles of flow chemistry could be applied to optimize such processes, leading to higher throughput and more consistent product quality.

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

|---|---|---|

| Reaction Scale | Limited by vessel size | Scalable by extending operation time or numbering-up reactors scielo.br |

| Safety | Higher risk with large volumes of hazardous materials | Reduced risk due to small reaction volumes chemicalindustryjournal.co.uk |

| Heat Transfer | Often inefficient, leading to poor temperature control | Highly efficient, allowing for precise thermal management chemicalindustryjournal.co.uk |

| Process Control | Less precise, potential for variability between batches | Precise control over parameters, ensuring consistency mydrreddys.com |

| Footprint | Large equipment footprint | Smaller, more compact equipment |

Development of Highly Active and Recyclable this compound Catalysts